5-methyl-7-phenyl-1,3-benzoxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-7-phenyl-1,3-benzoxazol-2-amine is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-phenyl-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with various aldehydes or ketones under different catalytic conditions. One common method involves the use of 2-aminophenol and benzaldehyde in the presence of a catalyst such as zinc oxide nanoparticles in dimethylformamide at elevated temperatures . Another method employs the use of eosin Y as a photocatalyst in the presence of potassium carbonate and tert-butyl hydroperoxide under blue LED light .
Industrial Production Methods
Industrial production of benzoxazole derivatives often utilizes scalable and eco-friendly methods. For instance, the use of reusable ionic liquids as catalysts has been developed for the synthesis of 2-aminobenzoxazoles, providing high yields and the advantage of catalyst recyclability . These methods are advantageous due to their efficiency, reduced reaction times, and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-methyl-7-phenyl-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride in an appropriate solvent such as ethanol.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution at the amine group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives.
Scientific Research Applications
5-methyl-7-phenyl-1,3-benzoxazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-7-phenyl-1,3-benzoxazol-2-amine involves its interaction with various molecular targets. In medicinal applications, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For instance, it has been shown to exert cytotoxic effects on cancer cells by inducing apoptosis and cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,3-benzoxazol-5-amine: Another benzoxazole derivative with similar structural features but different substituents.
7-phenyl-1,3-benzoxazol-2-amine: Lacks the methyl group at the 5-position, which may affect its chemical reactivity and biological activity.
Uniqueness
5-methyl-7-phenyl-1,3-benzoxazol-2-amine is unique due to the presence of both methyl and phenyl groups, which can influence its electronic properties and reactivity. These substituents may enhance its biological activity compared to other benzoxazole derivatives .
Properties
CAS No. |
2139387-77-0 |
---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.